molecular formula C9H7NO2S B1297623 Methyl thieno[2,3-c]pyridine-3-carboxylate CAS No. 28783-21-3

Methyl thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B1297623
CAS No.: 28783-21-3
M. Wt: 193.22 g/mol
InChI Key: MTYYZCUGEPQHNG-UHFFFAOYSA-N
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Description

Methyl thieno[2,3-c]pyridine-3-carboxylate is a heterocyclic compound with the molecular formula C9H7NO2S. It is a derivative of thieno[2,3-c]pyridine, which is a bicyclic structure consisting of a thiophene ring fused to a pyridine ring.

Scientific Research Applications

Methyl thieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:

Biochemical Analysis

Biochemical Properties

Methyl thieno[2,3-c]pyridine-3-carboxylate plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, this compound has been shown to interact with kinase enzymes, potentially inhibiting their activity and affecting downstream signaling pathways . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the glycolysis/gluconeogenesis pathways, pyruvate metabolism, and inositol metabolism . These effects are mediated through its interaction with key regulatory proteins and enzymes, leading to changes in cellular energy production and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its interaction. For example, it has been identified as a potential inhibitor of GRK2 kinase, where it binds to the ATP-binding site, preventing the phosphorylation of target proteins . This inhibition can lead to altered cellular responses and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has shown sustained effects on cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can be observed, including potential damage to cellular structures and disruption of normal cellular processes . Threshold effects are also noted, where a specific dosage range is required to achieve the desired therapeutic outcome.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It affects metabolic flux and metabolite levels, particularly in pathways related to energy production and cellular respiration . The compound’s interaction with key metabolic enzymes can lead to changes in the overall metabolic profile of the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is critical for its biological activity, as it needs to reach specific sites within the cell to exert its effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interaction with other biomolecules and its overall efficacy in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl thieno[2,3-c]pyridine-3-carboxylate can be synthesized through various methods. One common synthetic route involves the reaction of methyl 2-chloronicotinoate with methyl thioglycolate in the presence of potassium carbonate and anhydrous dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then cooled, poured into water, and extracted with ethyl acetate. The organic phase is dried, filtered, and evaporated to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: Methyl thieno[2,3-c]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or acyl groups .

Comparison with Similar Compounds

Methyl thieno[2,3-c]pyridine-3-carboxylate can be compared with other similar compounds, such as:

  • Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate
  • Methyl 3-methylthieno[2,3-c]pyridine-2-carboxylate
  • Thieno[2,3-c]pyridine-2-carbaldehyde

These compounds share the thieno[2,3-c]pyridine core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities.

Properties

IUPAC Name

methyl thieno[2,3-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-12-9(11)7-5-13-8-4-10-3-2-6(7)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYYZCUGEPQHNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344292
Record name Methyl thieno[2,3-c]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28783-21-3
Record name Methyl thieno[2,3-c]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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